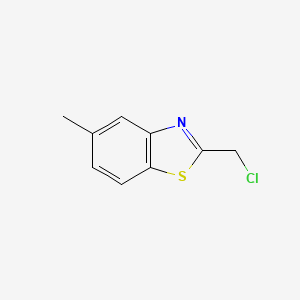

2-(Chloromethyl)-5-methyl-1,3-benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

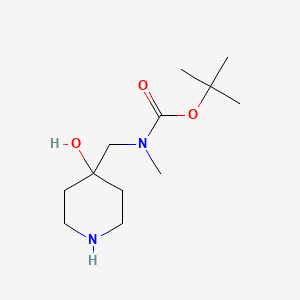

2-(Chloromethyl)-5-methyl-1,3-benzothiazole is a compound that belongs to the benzothiazole family, a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are of interest due to their diverse range of biological activities and applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of chloromethyl benzothiazole derivatives can be achieved through various methods. One approach involves the reaction of 1,3,5-triphenyl-1,3,5-triazines with chlorocarbonylsulfenyl chloride in a one-pot procedure, leading to the formation of 3-chloromethyl-2(3H)-benzothiazolones, which can then be further modified by nucleophilic substitution with different nucleophiles to yield various substituted products .

Molecular Structure Analysis

The molecular structure of chloromethyl benzothiazole derivatives has been extensively studied using techniques such as X-ray crystallography, NMR, FT-IR, UV/vis spectroscopy, and elemental analysis. For instance, 2-chloromethyl-1H-benzimidazole hydrochloride has been characterized to crystallize in a monoclinic space group, forming an infinite chain structure through intermolecular hydrogen bonds. Computational methods like DFT calculations have been employed to optimize geometrical structures and to predict vibrational frequencies, NBO, and FMO analyses .

Chemical Reactions Analysis

Chloromethyl benzothiazole derivatives are reactive intermediates that can undergo nucleophilic substitution reactions. They can react with various nucleophiles, including sulfur, oxygen, and nitrogen nucleophiles, to form fused heterocyclic systems such as s-triazolo and 1,2,4-oxadiazolo derivatives . Additionally, these compounds can be used to synthesize a wide range of other derivatives, such as 2,5-disubstituted 1,3,4-oxadiazoles containing benzothiazolylthiol groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloromethyl benzothiazole derivatives are influenced by their molecular structure. The crystal structure analysis provides insights into bond lengths and angles, which can be compared with theoretical values to understand the steric interactions within the molecule . The electronic properties, such as HOMO and LUMO energies, indicate the potential for charge transfer within these molecules, which is significant for their reactivity and potential applications .

Scientific Research Applications

Anti-inflammatory Activities

A significant application of benzothiazole derivatives, specifically the mannich base 2-[(1,3-benzothiazol-2-ylamino)methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one, is found in their potential anti-inflammatory effects. In vitro studies have shown that these compounds, particularly those with a chloro functional group, can inhibit bovine serum albumin denaturation, indicating promising anti-inflammatory activity. However, it's worth noting that methyl, methoxy, and dimethyl derivatives exhibit mild to moderate anti-inflammatory activity, suggesting a nuanced relationship between structural variations and biological activity (Rathi, More, Deshmukh, & Chaudhari, 2013).

Antitumor Properties

Another critical area of research involves the synthesis of benzothiazole derivatives, such as 2-(4-acylaminophenyl)benzothiazoles, to explore their role in antitumor activities. These compounds have shown potent and selective activity against various cancer cell lines, including breast, ovarian, colon, and renal cell lines. The mode of action is believed to be novel and involves complex metabolic transformations. Studies indicate that N-acetylation and oxidation are significant metabolic pathways for these compounds, with the nature of the 3'-substituent dictating the predominant process. Interestingly, certain N-acyl derivatives maintain their selective antitumor activity, highlighting the therapeutic potential of benzothiazole derivatives in cancer treatment (Chua et al., 1999).

Synthesis and Chemical Properties

The chemical synthesis and properties of benzothiazole derivatives have been a subject of extensive study. For instance, 3-chloromethyl-2(3H)-benzothiazolones were synthesized from 1,3, 5-triphenyl-1,3,5-triazines and chlorocarbonylsulfenyl chloride in a one-pot procedure. The chlorine atom in these compounds can be substituted by various nucleophiles, demonstrating the versatility and potential for further chemical modifications and applications in different domains (Tanabe & Sanemitsu, 1988).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-(chloromethyl)-5-methyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNS/c1-6-2-3-8-7(4-6)11-9(5-10)12-8/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTAKLGFADWCFCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC(=N2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-5-methyl-1,3-benzothiazole | |

CAS RN |

5717-91-9 |

Source

|

| Record name | 2-(chloromethyl)-5-methyl-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4,5-dimethoxy-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B3020846.png)

amino}acetamide](/img/structure/B3020855.png)

![3-[[1-(benzenesulfonyl)piperidine-4-carbonyl]amino]propanoic Acid](/img/structure/B3020856.png)

![[5-(Difluoromethyl)-2-methylpyrazol-3-yl]methanamine;hydrochloride](/img/structure/B3020858.png)

![1-(2-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B3020861.png)